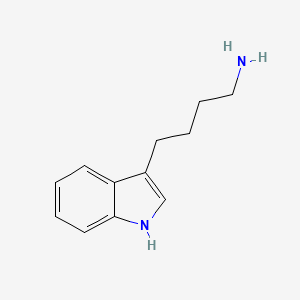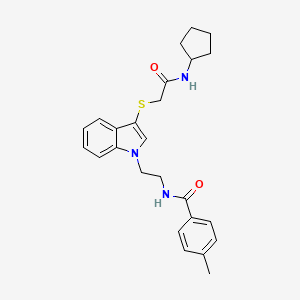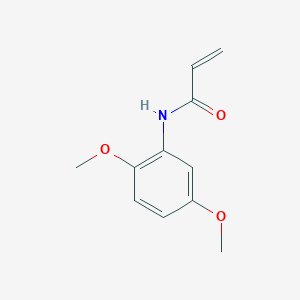
6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Cyclopentylation: Formation of the cyanocyclopentyl group.
Pyridine Carboxamide Formation: Coupling of the bromophenyl and cyanocyclopentyl groups with a pyridine carboxamide moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis might be employed.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The bromine atom on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Conversion to an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, affecting signaling pathways and cellular functions.
相似化合物的比较
Similar Compounds
- 6-(3-chlorophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide
- 6-(3-fluorophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide
Uniqueness
The presence of the bromine atom in 6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide may confer unique properties such as increased lipophilicity or specific interactions with biological targets compared to its chloro or fluoro analogs.
属性
IUPAC Name |
6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c1-13-16(18(24)23-19(12-21)9-2-3-10-19)7-8-17(22-13)14-5-4-6-15(20)11-14/h4-8,11H,2-3,9-10H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIXCEQOCRMUPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC(=CC=C2)Br)C(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-fluoro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2465952.png)
![6-{[4-(4-ethoxyphenyl)-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2465955.png)
![8-methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2465956.png)

![8-(Ethylsulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2465958.png)
![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2465959.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2465960.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2465964.png)

![Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate](/img/structure/B2465972.png)
![N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2465974.png)

